Gibberellenic acid

描述

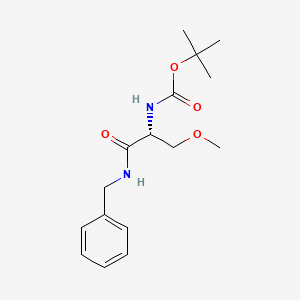

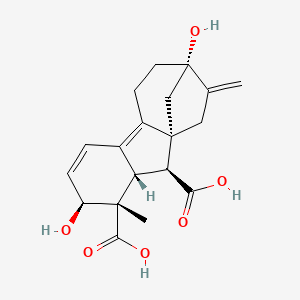

Gibberellic Acid is a hormone found in plants and fungi . Its chemical formula is C19H22O6 . When purified, it is a white to pale-yellow solid . Plants in their normal state produce large amounts of GA3 . It is possible to produce the hormone industrially using microorganisms . Gibberellic Acid is a simple gibberellin, a pentacyclic diterpene acid promoting growth and elongation of cells . It affects decomposition of plants and helps plants grow if used in small amounts, but eventually plants develop tolerance to it .

Synthesis Analysis

Gibberellic Acid was first identified in Japan in 1926, as a metabolic by-product of the plant pathogen Gibberella fujikuroi . It is produced industrially using microorganisms . Over 130 types of gibberellic acids have been discovered so far . Several of these are not biologically active (bioactive), so they serve as precursors for bioactive GAs such as GA1, GA3, GA4 and GA7 .

Molecular Structure Analysis

The molecular structure of Gibberellic Acid is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It is a lactone, a gibberellin monocarboxylic acid, an organic heteropentacyclic compound and a C19-gibberellin .

Chemical Reactions Analysis

Gibberellic Acid plays a pivotal role in mitigating abiotic stresses induced-perturbations in plants by modulating various physio-biochemical and molecular processes . It can modulate the expression of genes involved in ABA and GA metabolism, thereby influencing the balance of these hormones and affecting the ABA/GA ratio .

Physical And Chemical Properties Analysis

Gibberellic Acid is a white to pale-yellow solid . Its molecular formula is C19H22O6 . The melting point of Gibberellic Acid is around 223-225°C . It is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone .

科学研究应用

Stimulating Barley Germination : Gibberellenic acid has been found to stimulate the germination of barley, along with other gibberellins and derivatives. This is significant in the malting industry, where accelerated germination is desired (Griffiths, Macwilliam, & Reynolds, 1964).

Fermentation and Bioprocess Strategies : In the production of gibberellic acid through fermentation, one of the challenges is the transformation of GA3 into gibberellenic acid, which limits the yield of GA3. Addressing this issue is critical for enhancing the efficiency of gibberellic acid production used in agriculture and brewing industries (Shukla, Srivastava, & Chand, 2003).

Decomposition and Biological Activity : Gibberellenic acid is a product of the decomposition of gibberellic acid (GA3) and its formation affects the biological activity of GA3. Understanding this decomposition is crucial for optimizing the use of GA3 in agricultural applications (Pérez, Vecchiola, Pinto, & Agosin, 1996).

Degradation Under Stress Conditions : Research on the degradation behavior of gibberellic acid under various stress factors, such as light, pH, and temperature, has shown that gibberellenic acid is one of the degradation products formed under certain conditions. This is relevant for the safe storage and application of GA3 in agriculture (Jiang et al., 2021).

Photochemical Transformations : Gibberellenic acid undergoes photochemical transformations, which is relevant for understanding its behavior under different environmental conditions and its potential applications or limitations in agricultural practices (Al-Ekabi & Derwish, 1984).

Biological Activity in Plant Growth : Gibberellenic acid has been shown to have varying degrees of biological activity in different plant species, which is important for its potential use as a growth regulator in agriculture (Sembdner, Schneider, & Schreiber, 1965).

安全和危害

Gibberellic Acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(1R,2S,3S,4S,5S,12S)-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadeca-6,8-diene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-9-7-18-8-19(9,25)6-5-11(18)10-3-4-12(20)17(2,16(23)24)13(10)14(18)15(21)22/h3-4,12-14,20,25H,1,5-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHZEMKSAYRHSW-SBECISRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C=CC2=C3CCC4(CC3(CC4=C)C(C21)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@H](C=CC2=C3CC[C@@]4(C[C@]3(CC4=C)[C@H]([C@@H]21)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gibberellenic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。